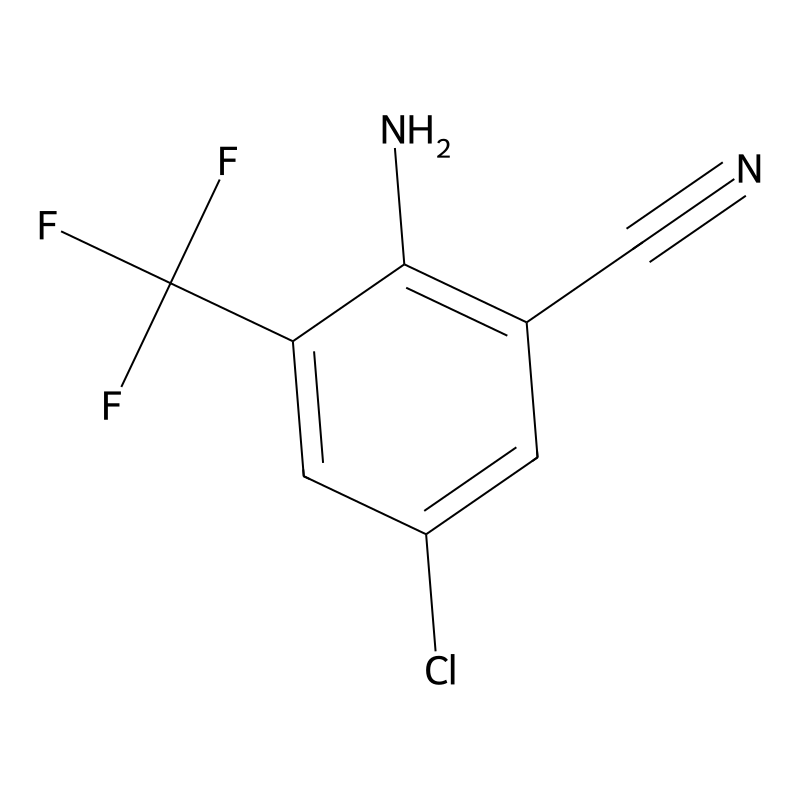

2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry and pharmaceutical research.

Summary of Application

2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile (referred to as TFM-CN) is a fluorine-containing compound that has been investigated for its potential as a pharmacophore in drug development. Researchers have explored its use in designing novel drug molecules with improved pharmacological properties.

Experimental Procedures

Synthesis

Results and Outcomes

- Specific examples include Sorafenib, an oral multikinase inhibitor used in cancer therapy, which contains a bi-aryl urea moiety derived from TFM-CN .

Organic Synthesis

Specific Scientific Field

Organic chemistry and synthetic methodology.

Summary of Application

TFM-CN serves as a versatile building block in organic synthesis. It participates in various reactions, including nucleophilic substitutions and cross-coupling reactions.

Experimental Procedures

Results and Outcomes

2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile is an aromatic compound characterized by the presence of an amino group, a chloro substituent, and a trifluoromethyl group attached to a benzonitrile framework. Its molecular formula is C₈H₄ClF₃N, and it has a molecular weight of approximately 220.58 g/mol . The compound is typically represented by the following structural formula:

textCl | F3C-C | NH2-C≡N

This structure indicates the presence of a nitrile functional group (-C≡N) which is often associated with biological activity.

The chemical behavior of 2-amino-5-chloro-3-(trifluoromethyl)benzonitrile can be explored through various reactions. For instance, it can undergo nitration to yield derivatives with additional nitro groups. One such reaction involves the treatment of 2-chloro-5-(trifluoromethyl)benzonitrile with a nitrating acid mixture to produce 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid . Additionally, reactions involving thionyl chloride can convert the amino group into other functional groups, showcasing its versatility in synthetic chemistry .

Several synthesis methods have been reported for 2-amino-5-chloro-3-(trifluoromethyl)benzonitrile. A common approach involves the Sandmeyer reaction, where 2-chloro-5-trifluoromethylaniline reacts with copper cyanide or sodium cyanide to introduce the nitrile group . Other methods may include direct chlorination and amination steps to achieve the desired functional groups .

The applications of 2-amino-5-chloro-3-(trifluoromethyl)benzonitrile span across various domains:

- Pharmaceutical Development: As a precursor or intermediate in the synthesis of biologically active compounds.

- Material Science: Used in the development of new materials due to its unique electronic properties imparted by the trifluoromethyl group.

- Chemical Research: Employed in studies exploring structure-activity relationships in drug design.

Interaction studies involving 2-amino-5-chloro-3-(trifluoromethyl)benzonitrile focus on its binding affinity with biological targets. Although specific data on this compound are scarce, analogous compounds have demonstrated significant interactions with enzymes and receptors, leading to potential therapeutic effects .

Several compounds share structural similarities with 2-amino-5-chloro-3-(trifluoromethyl)benzonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile | Structure | Different position of amino group | Potentially similar therapeutic effects |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Structure | Contains nitro group | Antituberculosis activity |

| 2-Chloro-5-(trifluoromethyl)benzamide | Structure | Amide functional group | Diverse biological applications |

Uniqueness: The presence of both amino and trifluoromethyl groups in 2-amino-5-chloro-3-(trifluoromethyl)benzonitrile distinguishes it from other similar compounds, potentially enhancing its lipophilicity and interaction with biological systems.